2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that features a piperazine ring, a bromopentanoyl group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the bromopentanoyl group: This step involves the reaction of the piperazine derivative with 5-bromopentanoyl chloride under basic conditions.
Attachment of the chlorophenylacetamide moiety: This final step involves the reaction of the intermediate with 3-chlorophenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopentanoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of piperazine-based compounds.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The bromopentanoyl and chlorophenylacetamide groups may contribute to the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .
Properties
CAS No. |
923024-99-1 |
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Molecular Formula |
C17H23BrClN3O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2-[4-(5-bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H23BrClN3O2/c18-7-2-1-6-17(24)22-10-8-21(9-11-22)13-16(23)20-15-5-3-4-14(19)12-15/h3-5,12H,1-2,6-11,13H2,(H,20,23) |
InChI Key |
OVNHJYRIVKFTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C(=O)CCCCBr |
Origin of Product |
United States |
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